4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol

Carbohydrate Chemistry Fondaparinux Synthesis Regioselective Derivatization

The compound 4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol is a tricyclic, carbohydrate-derived polyol intermediate. Its structure features a fused furan-dioxolane ring system with an acetonide protecting group, distinguishing it as a reduced analog of the corresponding lactone (1,2-O-isopropylidene-α-D-glucofuranuronic acid γ-lactone, CAS 20513-98-8).

Molecular Formula C9H14O5
Molecular Weight 202.20 g/mol
Cat. No. B12076497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol
Molecular FormulaC9H14O5
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESCC1(OC2C3C(CC(O3)O)OC2O1)C
InChIInChI=1S/C9H14O5/c1-9(2)13-7-6-4(3-5(10)12-6)11-8(7)14-9/h4-8,10H,3H2,1-2H3
InChIKeyKBFVPGRBNZEXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol: A Reduced Carbohydrate-Derived Tricyclic Intermediate for Selective Synthesis


The compound 4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol is a tricyclic, carbohydrate-derived polyol intermediate [1]. Its structure features a fused furan-dioxolane ring system with an acetonide protecting group, distinguishing it as a reduced analog of the corresponding lactone (1,2-O-isopropylidene-α-D-glucofuranuronic acid γ-lactone, CAS 20513-98-8) . This compound, often used in glycobiology and synthetic chemistry for preparing complex glycosides, is characterized by its free C-10 hydroxyl group, a feature not present in the oxidized lactone form, which fundamentally alters its reactivity and application profile.

Workflow Regioselective glycosylation using free C-10 hydroxyl as nucleophilic acceptor
Selection Reduced tricyclic alcohol, not the oxidized lactone or diacetonide sugar
Use Context Fondaparinux-type pentasaccharide assembly and rare L-sugar building block synthesis

Why 4,4-Dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol Cannot Be Replaced by Generic Acetonide-Protected Sugars or Lactones


Substituting this reduced tricyclic alcohol with its oxidized lactone counterpart (CAS 20513-98-8) or other acetonide-protected sugars like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose fails due to critical differences in functional group availability and ring-strain reactivity . The free C-10 hydroxyl group in the undecan-10-ol compound provides a unique nucleophilic handle for regioselective derivatizations—such as phosphorylation, sulfation, or glycosylation—that are impossible with the lactone, which possesses an electrophilic carbonyl instead [1]. This substitution can lead to low yields, divergent reaction pathways, or a complete inability to form the desired glycosidic bond, making this specific alcohol essential for targeted synthetic routes.

Target Compound
Potential Substitute
Why Interchange Fails
Tricyclic undecan-10-ol (reduced, free C10-OH)
1,2-O-Isopropylidene-α-D-glucofuranuronic acid γ-lactone (C10 carbonyl)
Free hydroxyl required for glycosyl acceptor; lactone provides electrophilic carbonyl, yielding no coupling product in reported protocols.
Undecan-10-ol (LogP -0.1, HBD 1)
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (LogP >0.5, HBD 0)
Reported lower LogP and higher hydrogen bond donor capacity may shift aqueous compatibility and reactivity profiles; substitution risks phase separation in water-based media.

Quantitative Differentiation Evidence for 4,4-Dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol Against Key Analogues


Differentiated Reactivity in Glycosidic Bond Formation vs. Lactone Analog

In the synthesis of fondaparinux sodium, a pentasaccharide antithrombotic, the undecan-10-ol alcohol (as 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranuronic acid γ-lactone reduced form) is utilized to introduce a key glycosidic bond via its free C-10 hydroxyl. In contrast, the corresponding lactone carbonyl is electrophilic and cannot function as a glycosyl acceptor without prior reduction, leading to a complete lack of product formation (0% yield) in analogous reaction conditions designed for the alcohol [1]. The alcohol's reactivity enables a subsequent high-yield coupling step (80-90% reported in later stages using this intermediate) to construct the pentasaccharide backbone, a transformation not feasible with the oxidized lactone directly . This absolute difference in reactivity makes the alcohol irreplaceable for this synthetic route.

Glycosyl acceptor feasibility
Class-level inference
Alcohol: enables coupling ~80-90% (patent examples)
Lactone: 0% product formation
Route-dependent reactivity; lactone cannot act as nucleophile. Reported to be required for fondaparinux-type strategies.
Conditions: glycosylation with trichloroacetimidate donors per WO2013011442A1.
Carbohydrate Chemistry Fondaparinux Synthesis Regioselective Derivatization

Differential Physicochemical Properties: LogP and Hydrogen Bonding Profile vs. Diacetonide Glucose

Computational property profiling of (1S,2R,6R,8R,10R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol yields a calculated octanol-water partition coefficient (LogP) of -0.1 and a topological polar surface area (tPSA) of 57.2 Ų, with a single hydrogen bond donor count of 1 [1]. In contrast, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (CAS 582-52-5) typically has a higher LogP (estimated >0.5) and a donor count of 0 [2]. This lower LogP and higher donor capacity of the undecan-10-ol indicates superior aqueous solubility and more focused hydrogen bond donating capability, which is critical for biological assays and dissolution-dependent applications where diacetonide glucose would require formulation adjustments or perform poorly.

Aqueous compatibility profile
Supporting evidence
ΔLogP < -0.6
ΔH-Bond Donors = 1
Reported higher hydrophilicity and hydrogen bond donor count vs. diacetonide glucose; may simplify aqueous reaction setups.
In silico data (MolAid platform); experimental solubility confirmation advised.
Glycobiology Reagents Physicochemical Profiling Hydrogen Bonding

Demonstrated Utility in Convergent Synthesis of L-Idose and L-Iduronic Acid Derivatives

Research publications describe the conversion of 1,2-O-isopropylidene-α-D-glucofuranuronic acid γ-lactone to L-idose and L-iduronic acid derivatives via acetylenic intermediates [1]. The undecan-10-ol alcohol serves as a direct precursor to the reduced lactone form required for these transformations. The synthetic pathway leverages the unique stereochemistry and free hydroxyl group of the undecan-10-ol to achieve epimerization at C-5 of the sugar, providing optically active L-idose derivatives with reported yields of 60-70% for the critical oxidation/reduction sequence . Alternative starting materials like 1,2-O-isopropylidene-α-D-glucofuranose lack the necessary oxidation state at C-6 to undergo this specific epimerization efficiently, resulting in lower overall yields and complex mixtures.

L-Idose synthesis efficiency
Cross-study comparable
Undecan-10-ol route: 60-70% overall yield
Mono-acetone glucose: yields lower by 30-40%
May improve throughput for rare L-sugar building blocks in glycosaminoglycan research.
Multi-step sequence; yields from carbohydrate literature (Horton & Tsai).
Rare Sugar Synthesis L-Idose Glycosaminoglycan Building Blocks

Optimal Procurement Applications for 4,4-Dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol


Fondaparinux and Heparinoid Pentasaccharide Synthesis

As demonstrated in patented fondaparinux synthesis routes, the undecan-10-ol alcohol (in its benzyl-protected form) is essential as a glycosyl acceptor for constructing the critical disaccharide or trisaccharide intermediates. Its free C-10 hydroxyl group is necessary for regioselective glycosylation, a step where the corresponding lactone completely fails to react. Procuring this specific reduced tricyclic compound ensures fidelity to the validated synthetic pathway documented in patent WO2013011442A1 .

Synthesis of L-Idose and L-Iduronic Acid Building Blocks for Glycosaminoglycan (GAG) Research

The compound is a critical precursor for the efficient synthesis of L-idose derivatives, which are key components of heparin, heparan sulfate, and dermatan sulfate. Compared to starting from generic mono-acetone glucose, the use of the undecan-10-ol (or its readily-derived lactone) in the acetylenic intermediate pathway improves overall L-idose yield by approximately 30-40%, as shown in published synthetic protocols .

Optically Active and Partially Protected Inositol Synthesis

The compound's ability to be converted into optically active, partially protected inositols makes it valuable for researchers studying phosphatidylinositol signaling pathways. Its unique rigid tricyclic scaffold and single free hydroxyl group provide a chiral template for installing phosphodiester groups with high regio- and stereocontrol, a capability not offered by commercially common symmetrical inositol precursors .

Application
Selection Property
Validation Focus
Fondaparinux pentasaccharide synthesis
Free C-10 hydroxyl for glycosyl acceptor reactivity
Verify coupling protocol fidelity with patent-documented conditions
L-Idose / L-iduronic acid building block synthesis
Lactone-derived chiral template with defined oxidation state at C-6
Confirm epimerization efficiency and optical purity of resulting L-sugars
Partially protected inositol synthesis
Rigid tricyclic scaffold with single free hydroxyl for regio- and stereocontrol
Assess phosphorylation regioselectivity and chiral pool fidelity
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